molecular formula C13H14N2O3 B11775210 3-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)propanoic acid

3-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)propanoic acid

Cat. No.: B11775210
M. Wt: 246.26 g/mol
InChI Key: NXJWHHMWFJACRB-UHFFFAOYSA-N
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Description

3-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)propanoic acid is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 2,4-dimethylphenyl group attached to the oxadiazole ring, which is further connected to a propanoic acid moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)propanoic acid typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides and carboxylic acids or their derivatives. For example, the reaction between 2,4-dimethylbenzohydrazide and a suitable carboxylic acid derivative under acidic or basic conditions can yield the oxadiazole ring.

    Attachment of the Propanoic Acid Moiety: The propanoic acid group can be introduced through various methods, such as the reaction of the oxadiazole intermediate with a suitable alkylating agent like bromoacetic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and yield are often employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the oxadiazole ring or other functional groups into their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)propanoic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: The compound’s potential therapeutic effects are investigated in medicinal chemistry, where it may serve as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)propanoic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The oxadiazole ring and the propanoic acid moiety can participate in various interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions, which contribute to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-Dimethylphenyl)propanoic acid: This compound lacks the oxadiazole ring but retains the 2,4-dimethylphenyl and propanoic acid groups.

    2,4-Dimethylphenyl-1,2,4-oxadiazole: This compound contains the oxadiazole ring and the 2,4-dimethylphenyl group but lacks the propanoic acid moiety.

Uniqueness

3-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)propanoic acid is unique due to the combination of the oxadiazole ring, the 2,4-dimethylphenyl group, and the propanoic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

3-[3-(2,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid

InChI

InChI=1S/C13H14N2O3/c1-8-3-4-10(9(2)7-8)13-14-11(18-15-13)5-6-12(16)17/h3-4,7H,5-6H2,1-2H3,(H,16,17)

InChI Key

NXJWHHMWFJACRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NOC(=N2)CCC(=O)O)C

Origin of Product

United States

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